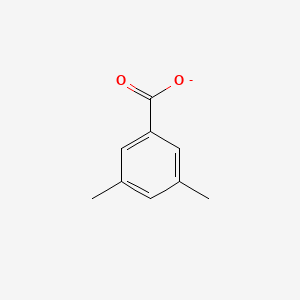

3,5-Dimethylbenzoate

Beschreibung

Historical Context and Evolution of Research Interest in Benzoate (B1203000) Esters

The study of benzoate esters has a rich history, dating back to the early explorations of benzoic acid and its derivatives. Initially, research focused on their synthesis and basic chemical properties. Benzoic acid and its salts, like sodium benzoate, were recognized for their preservative qualities. who.int Over time, the focus expanded to include the synthesis and application of various benzoate esters in perfumes, flavorings, and as plasticizers. who.intcosmeticsandtoiletries.com

The 20th century saw a significant surge in research on benzoate esters, driven by the expansion of organic synthesis and the burgeoning pharmaceutical industry. Scientists began to appreciate the role of the benzoate moiety in creating complex molecules with specific functionalities. This era laid the groundwork for investigating more complex benzoate esters, including those with specific substitution patterns on the benzene (B151609) ring, such as 3,5-dimethylbenzoate.

Interdisciplinary Relevance of this compound in Modern Chemistry

The relevance of this compound extends across multiple disciplines within chemistry, underscoring its versatility as a research chemical.

In materials science , derivatives of this compound are utilized in the synthesis of advanced materials. For instance, they serve as building blocks for dendrimers and other complex polymers. The rigid structure of the 3,5-disubstituted benzene ring can impart desirable thermal and mechanical properties to these materials.

In the realm of medicinal chemistry and pharmacology , the 3,5-dimethylbenzoyl group is incorporated into various molecules to modulate their biological activity. For example, tropanyl this compound has been studied as a tropane (B1204802) alkaloid. ebi.ac.uk Organotin(IV) complexes of this compound have been investigated for their potential as inhibitors of the Hepatitis C virus. researchgate.net

In supramolecular chemistry , this compound and its derivatives are employed in the design and synthesis of macrocyclic receptors for molecular recognition. nih.goviucr.org The specific substitution pattern influences the geometry and binding properties of these host molecules.

The field of quantum computing has also found a use for this compound derivatives. The steric bulk of the methyl groups in a this compound-4-yl group can enforce a specific geometry in biradical systems, which is a crucial design feature for molecular spin qubits. rsc.orgacs.org

Current Research Frontiers and Challenges in this compound Chemistry

Current research continues to uncover new applications and synthetic methodologies for this compound and its esters. One of the active areas of investigation is its use in the asymmetric synthesis of axially chiral biaryls, where methyl 2-bromo-3,5-dimethylbenzoate has been used as a substrate. researchgate.net

The development of novel catalytic systems for the selective functionalization of the C–H bonds in this compound is another significant research frontier. This would enable the direct introduction of new functional groups, paving the way for the synthesis of novel derivatives with tailored properties.

Furthermore, the synthesis of highly functionalized hexahydropyrano[3,2-c]quinolines has been explored using methyl 4-formyl-3,5-dimethylbenzoate as a reactant, highlighting its utility in multicomponent reactions.

A key challenge remains in the development of highly selective and efficient synthetic routes to complex molecules incorporating the this compound moiety. Overcoming these challenges will likely lead to the discovery of new materials and therapeutic agents with enhanced properties.

Data Tables

As a representative example of a this compound compound, the properties of Methyl this compound are provided below.

Table 1: Physical and Chemical Properties of Methyl this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 31-33 °C |

| Boiling Point | 239-240 °C |

| Density | 1.027 g/mL at 25 °C |

| Appearance | Solid |

| InChI Key | PEVXENGLERTHJE-UHFFFAOYSA-N |

Data sourced from sigmaaldrich.comnih.govfishersci.pt

Table 2: Spectroscopic Data for Methyl this compound

| Spectroscopic Data Type | Key Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (s, 2H), 7.30 (s, 1H), 3.90 (s, 3H), 2.36 (s, 6H) |

Data interpretation based on typical spectroscopic values and information from nih.govacs.org

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9O2- |

|---|---|

Molekulargewicht |

149.17 g/mol |

IUPAC-Name |

3,5-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |

InChI-Schlüssel |

UMVOQQDNEYOJOK-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=C1)C(=O)[O-])C |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)[O-])C |

Synonyme |

3,5-dimethylbenzoate 3,5-dimethylbenzoic acid |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylbenzoate and Its Functionalized Derivatives

Catalytic Approaches to Esterification and Transesterification of 3,5-Dimethylbenzoate.okstate.eduacs.org

Esterification and transesterification are fundamental reactions for the synthesis of this compound esters. okstate.eduacs.org Catalytic methods are paramount in enhancing the efficiency and selectivity of these transformations.

Heterogeneous Catalysis for Sustainable Synthesis.mdpi.comnih.gov

Heterogeneous catalysts offer significant advantages for sustainable chemical processes due to their ease of separation and recyclability. frontiersin.orgrsc.org In the context of this compound synthesis, these catalysts play a vital role in esterification and transesterification reactions.

Solid acid catalysts, such as sulfonated zeolites (e.g., H-ZSM-5), are effective for esterification. mdpi.com They provide strong acidic sites that protonate the carbonyl group of 3,5-dimethylbenzoic acid, facilitating nucleophilic attack by an alcohol. mdpi.com The high thermal stability of these catalysts allows for reactions under various conditions. mdpi.com The use of heterogeneous catalysts aligns with green chemistry principles by minimizing waste and enabling catalyst reuse. frontiersin.org

| Catalyst Type | Example | Application | Advantages |

| Heterogeneous Acid | Sulfonated Zeolites (H-ZSM-5) | Esterification | High thermal stability, reusability, strong acidic sites. mdpi.com |

| Heterogeneous Base | Metal Oxides | Transesterification | High activity, potential for lower reaction temperatures. researchgate.net |

Organocatalytic and Biocatalytic Pathways.mdpi.comresearchgate.networktribe.com

Organocatalysis and biocatalysis present milder and often more selective alternatives to traditional metal-based catalysis for the synthesis of this compound esters. mdpi.comchemrxiv.org

Organocatalysis: Non-metallic small organic molecules can catalyze esterification and transesterification reactions. For instance, dodecylbenzenesulfonic acid (DBSA) has been shown to be an effective organocatalyst for both reactions, particularly in biodiesel production from feedstocks with high free fatty acid content. nih.gov

Biocatalysis: Enzymes, such as lipases, are highly specific and can operate under mild conditions, making them ideal for the synthesis of fine chemicals and pharmaceuticals. chemrxiv.org Biocatalytic processes can be conducted in aqueous or organic media and offer high enantioselectivity and regioselectivity. The use of enzymes from organisms like Pseudomonas putida has been explored for novel biotransformations. ucl.ac.uk For example, a multi-step cascade involving an alcohol oxidase and organocatalysts can produce dinitroalkanes from alcohols in a single flask. chemrxiv.org

| Catalysis Type | Catalyst Example | Key Features |

| Organocatalysis | Dodecylbenzenesulfonic acid (DBSA) | Effective for both esterification and transesterification. nih.gov |

| Biocatalysis | Lipases, Alcohol Oxidase | High specificity, mild reaction conditions, enantioselectivity. chemrxiv.orgumich.edu |

Regioselective and Stereoselective Synthesis of this compound Precursors.researchgate.networktribe.com

The synthesis of functionalized this compound derivatives often requires precise control over the position and orientation of substituents.

Regioselective Synthesis: The selective functionalization of the aromatic ring of 3,5-dimethylbenzoic acid or its precursors is crucial for creating specific isomers. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at desired positions. rsc.org The synthesis of methyl 2-bromo-3,5-dimethylbenzoate highlights the preparation of a specifically substituted precursor for further reactions. researchgate.netresearchgate.net

Stereoselective Synthesis: In the synthesis of chiral molecules containing the this compound moiety, achieving high stereoselectivity is paramount. Ruthenium-catalyzed addition of benzoic acids to trifluoromethylated alkynes has been shown to produce (E)-enol esters with excellent regio- and stereoselectivity. acs.org Similarly, enantioselective synthesis of β-fluorohydrins with tertiary fluoride (B91410) stereocenters has been achieved using a catalytic homologation-allylboration sequence, demonstrating the formation of a single stereoisomer. researchgate.net The use of chiral stationary phases based on cellulose (B213188) tris(this compound) is also a key application in the separation of enantiomers. researchgate.net

Novel Synthetic Routes to Substituted this compound Architectures.okstate.eduacs.orgacs.orggoogle.com

The development of novel synthetic methodologies allows for the creation of complex molecular architectures based on the this compound scaffold.

Recent research has focused on creating diverse derivatives. For instance, Heck-type cross-coupling reactions have been used to install vinyl-heterocycles onto a coumarin (B35378) scaffold derivatized with this compound. researchgate.netacs.org Another innovative approach involves a hydroxide-mediated SNAr rearrangement for the synthesis of depside derivatives containing a diaryl ether skeleton, starting from this compound precursors. mdpi.com The synthesis of phenyl-λ3-iodanediyl bis(this compound) has also been reported as a useful reagent. acs.org

Development of Green Chemistry Approaches.masterorganicchemistry.com

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. msuniv.ac.in This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. msuniv.ac.in

The synthesis of acridinium (B8443388) esters, for example, has been achieved using greener methods by employing ionic liquids and avoiding carcinogenic reagents. tandfonline.com The esterification step in this process involves reacting acridine-9-carboxylic acid with methyl 4-hydroxy-3,5-dimethylbenzoate. tandfonline.com The use of water, supercritical carbon dioxide, and ionic liquids as green solvents is a key aspect of this approach. msuniv.ac.in

Flow Chemistry Applications in Continuous Synthesis.worktribe.com

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.netrsc.orgnih.gov The continuous synthesis of chemical compounds is a rapidly growing area of research. mdpi.comsioc-journal.cn

In the context of this compound, flow chemistry can be applied to various reaction types, including esterification, multi-step synthesis, and reactions involving hazardous intermediates. researchgate.netnih.gov While specific examples for this compound are emerging, the principles of flow chemistry are broadly applicable. For instance, telescoped reaction sequences in flow reactors allow for consecutive transformations without isolating intermediates, improving efficiency. mdpi.com This technology is particularly beneficial for the pharmaceutical industry, where consistent quality and process safety are critical. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold serves as a versatile platform in synthetic organic chemistry. Its strategic derivatization allows for the systematic enhancement of molecular complexity, enabling the synthesis of a diverse array of functionalized molecules. Key strategies focus on the three main reactive domains of the molecule: the benzylic methyl groups, the aromatic ring, and the carboxylate functional group. These approaches facilitate the introduction of various substituents and the construction of more intricate molecular architectures.

Functionalization of Benzylic Positions

The two methyl groups on the aromatic ring are prime sites for functionalization through radical-mediated reactions. These benzylic C-H bonds can be selectively transformed to introduce halogens or oxygen-containing functional groups, which serve as handles for subsequent modifications.

Benzylic Bromination: A common and effective method for activating the benzylic positions is through radical bromination. The reaction of methyl this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, leads to the formation of mono- or di-brominated products. The resulting 3,5-bis(bromomethyl)benzoate is a powerful intermediate, as the bromine atoms are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities like cyanides, azides, or thiols. google.comrug.nl For instance, the dicyano derivative, obtained by treating the dibromide with potassium cyanide, is a precursor in the synthesis of the drug Anastrozole. google.com

Benzylic Oxidation: Selective oxidation of the benzylic methyl groups offers a direct route to introduce carbonyl or hydroxyl functionalities. A notable method involves a cobalt(II)-catalyzed oxidation using potassium persulfate as the oxidant. This reaction can selectively convert one of the methyl groups of methyl this compound into an aldehyde, yielding methyl 3-formyl-5-methylbenzoate. Current time information in Bangalore, IN.rsc.org This transformation is highly valuable as it introduces a reactive carbonyl group that can participate in a plethora of subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build more complex side chains.

Table 1: Representative Benzylic Functionalization Reactions of Methyl this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Dibromination | N-Bromosuccinimide (NBS), CCl₄, Radical Initiator | Methyl 3,5-bis(bromomethyl)benzoate | Moderate | google.comrug.nl |

| Mono-oxidation | Co(OAc)₂, K₂S₂O₈, TFA/TFAA, 80°C | Methyl 3-formyl-5-methylbenzoate | 65% | Current time information in Bangalore, IN.rsc.org |

Aromatic Ring Substitution

The aromatic core of this compound can be functionalized through electrophilic aromatic substitution (EAS) or through modern cross-coupling methodologies. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The two methyl groups are activating and ortho, para-directing, while the methyl ester group is deactivating and meta-directing. The synergistic effect of the two methyl groups strongly activates positions 2, 4, and 6 for electrophilic attack.

Electrophilic Aromatic Substitution: Nitration of the this compound ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group is directed to the 4-position, activated by both methyl groups and meta to the ester function, yielding methyl 4-nitro-3,5-dimethylbenzoate. This nitro derivative is a key intermediate, as the nitro group can be readily reduced to an amino group using reagents like iron powder in acidic media. The resulting methyl 4-amino-3,5-dimethylbenzoate provides a nucleophilic site for further derivatization, such as amide bond formation or diazotization reactions.

Halogenation, particularly bromination, can also be performed to introduce a halogen atom at the 4-position, producing key intermediates like methyl 4-bromo-3,5-dimethylbenzoate. cymitquimica.com

Palladium-Catalyzed Cross-Coupling Reactions: The synthesis of halogenated derivatives, such as methyl 4-bromo-3,5-dimethylbenzoate, is of significant strategic importance as it unlocks access to a vast range of palladium-catalyzed cross-coupling reactions. cymitquimica.comambeed.com These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling of the bromo-derivative with various boronic acids can introduce new aryl or alkyl groups at the 4-position. sigmaaldrich.comnih.gov Similarly, Heck coupling can be employed to install alkenyl groups, and Sonogashira coupling allows for the introduction of alkynyl moieties, dramatically increasing the structural diversity of the products. sigmaaldrich.comacs.org

Table 2: Aromatic Ring Functionalization Strategies

| Reaction Type | Starting Material | Reagents and Conditions | Product | Ref |

|---|---|---|---|---|

| Nitration | Methyl this compound | HNO₃, H₂SO₄ | Methyl 4-nitro-3,5-dimethylbenzoate | - |

| Reduction | Methyl 4-nitro-3,5-dimethylbenzoate | Fe, HCl, MeOH, 80°C | Methyl 4-amino-3,5-dimethylbenzoate | - |

| Bromination | Methyl this compound | Br₂, Lewis Acid | Methyl 4-bromo-3,5-dimethylbenzoate | cymitquimica.com |

| Suzuki Coupling | Methyl 4-bromo-3,5-dimethylbenzoate | Ar-B(OH)₂, Pd Catalyst, Base | Methyl 4-aryl-3,5-dimethylbenzoate | sigmaaldrich.comnih.gov |

Modification of the Carboxylate Group

The methyl ester functionality is another key site for derivatization. It can be easily modified to generate other functional groups, thereby expanding the range of accessible molecular structures.

Hydrolysis and Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dimethylbenzoic acid, under either acidic or basic conditions. smolecule.com This carboxylic acid is a versatile intermediate that can be coupled with a wide variety of amines to form amides, using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). This strategy is widely used to link the 3,5-dimethylbenzoyl moiety to other molecules of interest.

Esterification and Transesterification: 3,5-Dimethylbenzoic acid can be esterified with various alcohols to produce a range of different esters. acs.org This is particularly useful when the this compound group is used as a photolabile protecting group or as a building block in larger structures, such as in the synthesis of coumarin-based photocages. acs.org

Table 3: Derivatization via the Carboxylate Group

| Reaction Type | Starting Material | Reagents and Conditions | Product | Ref |

|---|---|---|---|---|

| Hydrolysis | Methyl this compound | NaOH, H₂O/MeOH | 3,5-Dimethylbenzoic acid | smolecule.com |

| Amide Coupling | 3,5-Dimethylbenzoic acid | R-NH₂, Coupling Agent (e.g., EDCI) | N-Substituted-3,5-dimethylbenzamide | - |

| Esterification | 3,5-Dimethylbenzoic acid | R-OH, Acid Catalyst | Alkyl this compound | acs.org |

Sophisticated Spectroscopic and Structural Elucidation of 3,5 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy serves as a primary tool for determining the molecular structure of 3,5-dimethylbenzoate in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's covalent framework can be constructed. For methyl this compound, the ester form, specific chemical shifts (δ) are observed that correspond to the distinct types of protons and carbon atoms within the molecule. The symmetry of the 3,5-disubstituted aromatic ring is a key feature revealed in the NMR spectra.

The ¹H-NMR spectrum is characterized by three main signals: a singlet for the methoxy (B1213986) protons, a singlet for the two equivalent aromatic protons at positions 2 and 6, and a singlet for the aromatic proton at position 4. The two methyl groups on the benzene (B151609) ring are also equivalent and appear as a single resonance. The ¹³C-NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the methoxy carbon, the four unique types of aromatic carbons, and the methyl carbons.

Table 1: ¹H and ¹³C NMR Data for Methyl this compound Note: Specific ppm values can vary slightly based on the solvent and instrument.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ar-CH₃ (at C3, C5) | ~2.34 | Singlet |

| ¹H | Ar-H (at C4) | ~7.30 | Singlet |

| ¹H | Ar-H (at C2, C6) | ~7.80 | Singlet |

| ¹H | O-CH₃ | ~3.85 | Singlet |

| ¹³C | Ar-CH₃ (at C3, C5) | ~21.4 | Quartet (in ¹H-coupled) |

| ¹³C | O-CH₃ | ~52.3 | Quartet (in ¹H-coupled) |

| ¹³C | Ar-C (C2, C6) | ~128.7 | Doublet (in ¹H-coupled) |

| ¹³C | Ar-C (C1) | ~128.8 | Singlet (in ¹H-coupled) |

| ¹³C | Ar-C (C4) | ~135.1 | Doublet (in ¹H-coupled) |

| ¹³C | Ar-C (C3, C5) | ~138.7 | Singlet (in ¹H-coupled) |

| ¹³C | C=O | ~164.8 | Singlet (in ¹H-coupled) |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming connectivity, especially in more complex molecules. ulethbridge.ca Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete structural verification of this compound. oxinst.comresearchgate.net

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For methyl this compound, a COSY spectrum would show no cross-peaks between the distinct singlets, confirming the absence of ¹H-¹H coupling between the aromatic and methyl protons, which is consistent with its substitution pattern.

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signal at ~7.80 ppm to the aromatic carbons at ~128.7 ppm (C2, C6), the proton at ~7.30 ppm to the carbon at ~135.1 ppm (C4), the aromatic methyl protons at ~2.34 ppm to their carbon at ~21.4 ppm, and the methoxy protons at ~3.85 ppm to the methoxy carbon at ~52.3 ppm.

HMBC (¹H-¹³C Long-Range Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. For methyl this compound, key HMBC correlations would include signals from the aromatic methyl protons (at ~2.34 ppm) to the aromatic carbons C2, C3, C4, and C5, and from the methoxy protons (at ~3.85 ppm) to the carbonyl carbon (at ~164.8 ppm).

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. This technique is invaluable for characterizing both crystalline and amorphous forms, offering insights into molecular conformation and packing that are not accessible in solution. While data for crystalline methyl this compound is not widely published, the utility of the technique has been demonstrated on derivatives. For instance, cellulose (B213188) tris(this compound) has been characterized using solid-state ¹³C-NMR to confirm its structure after being coated onto a silica (B1680970) gel support. researchgate.net Such an analysis can distinguish between different polymorphs (crystalline forms) and provide details on the local environment and conformation of the this compound moieties within the solid matrix. researchgate.net

Multi-Dimensional NMR Techniques for Complex Characterization.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, offers clues to the molecule's structure.

For methyl this compound (molecular weight: 164.20 g/mol ), electron ionization (EI) mass spectrometry results in the formation of a molecular ion ([M]⁺˙) at m/z 164. nih.gov This molecular ion subsequently undergoes fragmentation, breaking into smaller, characteristic ions. The analysis of these fragments helps to confirm the structure. The most prominent fragment is typically the acylium ion, formed by the loss of the methoxy radical (·OCH₃).

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. nih.gov In the analysis of methyl this compound, the compound is first separated from a mixture based on its boiling point and interactions with the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for methyl this compound shows a characteristic pattern. nih.gov The molecular ion peak appears at m/z 164. nih.gov The base peak (most intense) is observed at m/z 133, corresponding to the loss of the methoxy group (-OCH₃) to form the stable 3,5-dimethylbenzoyl cation. nih.gov Other significant fragments include ions at m/z 105 (loss of CO from the m/z 133 fragment) and m/z 79. nih.gov

Table 2: Major Mass Fragments of Methyl this compound in GC-MS (EI)

| m/z | Relative Intensity | Proposed Fragment Structure | Proposed Loss from Parent Ion |

|---|---|---|---|

| 164 | ~40% | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) | - |

| 133 | 100% (Base Peak) | [(CH₃)₂C₆H₃CO]⁺ | ·OCH₃ |

| 105 | ~50% | [C₈H₉]⁺ | ·OCH₃, CO |

| 79 | ~13% | [C₆H₇]⁺ | ·OCH₃, CO, C₂H₂ |

Source: PubChem CID 32786. nih.gov Intensities are approximate.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, non-volatile, or thermally fragile molecules, including non-covalent complexes. Research has utilized ESI-MS to study the host-guest chemistry of this compound (as the anion, [3,5-diMeBA]⁻) with α-cyclodextrin (α-CD). acs.org

In these experiments, a 1:1 anionic complex, [α-CD·3,5-diMeBA]⁻, was successfully generated and detected at an m/z of 1121. acs.org The 1:1 stoichiometry of this non-covalent complex was unequivocally confirmed by its mass-to-charge ratio and isotopic pattern. acs.org Collision-induced dissociation (CID) experiments were performed to probe the stability of the complex in the gas phase. acs.org These studies revealed that the complex fragments exclusively into the deprotonated cyclodextrin (B1172386) anion ([α-CD]⁻) and neutral 3,5-dimethylbenzoic acid, providing insights into the intrinsic interactions and gas-phase basicity of the guest molecule. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS/GCxGC-MS) for Trace Analysis.

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of a single crystal. A 2022 study by Ebersbach et al. detailed the crystal structure of methyl this compound. iucr.orgiucr.orgresearchgate.net This analysis revealed its precise molecular geometry, conformation, and the intricate network of intermolecular interactions that govern its packing in the solid state.

The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Within the crystal, the methyloxycarbonyl group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.70°. iucr.org The supramolecular architecture is characterized by molecules arranging into layers. iucr.org Within these layers, molecules are linked into strands by weak C-H···O=C hydrogen bonds, where a methyl proton acts as the donor to a carbonyl oxygen of an adjacent molecule. iucr.orgresearchgate.net The layers are further associated through C-H···π interactions. researchgate.net

Table 3: Crystallographic Data for Methyl this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₂ |

| Formula Weight | 164.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0279 (3) |

| b (Å) | 7.6891 (2) |

| c (Å) | 12.0461 (3) |

| α (°) | 90 |

| β (°) | 106.8610 (10) |

| γ (°) | 90 |

| Volume (ų) | 887.89 (4) |

| Z (molecules/unit cell) | 4 |

Source: Ebersbach et al., 2022. iucr.orgiucr.orgresearchgate.net

Single-Crystal X-ray Diffraction of this compound and its Coordination Complexes

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangement of atoms and molecules within the crystalline structure of this compound and its derivatives. Studies on methyl this compound reveal that the crystals are composed of strands of molecules linked by C—H⋯O=C bonds, which are further organized into layers. nih.govresearchgate.netiucr.orgiucr.orgresearchgate.netiucr.org In this compound, the plane of the methyloxycarbonyl group is slightly tilted with respect to the benzene ring, at an angle of 8.70 (8)°. iucr.org The crystals of methyl this compound belong to the monoclinic system with the space group P21/c and Z = 4. iucr.org

The versatility of the this compound ligand is evident in its ability to form a variety of coordination complexes with different metal centers. These complexes exhibit diverse geometries and coordination modes.

For instance, organotin(IV) carboxylates of this compound have been synthesized and characterized. nih.gov In some of these complexes, the central tin atom adopts a skew-trapezoidal bipyramidal geometry, while in others, it displays a distorted trigonal bipyramidal coordination. nih.gov The carboxylate groups in these organotin complexes can chelate asymmetrically, leading to unequal C-O bond distances. nih.gov In certain polymeric structures, the carboxylate groups bridge adjacent tin atoms in an anti-syn fashion, creating zigzag chains. nih.gov

In a palladium(II) complex, the this compound acts as a counter-anion to a cationic complex. nih.gov The palladium ion is coordinated in a distorted square-planar fashion by nitrogen and carbon atoms from chelating ligands. nih.gov The this compound anion is linked to the cationic complex through N—H⋯O hydrogen bonds. nih.gov

Lanthanide complexes with 2,6-dimethylbenzoic acid and 1,10-phenanthroline (B135089) have also been studied, where the lanthanide ions are nine-coordinate and form a single-hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms. chemicalpapers.com This highlights the structural diversity achievable with substituted benzoate (B1203000) ligands.

A magnesium complex, where the Mg cation is located on a crystallographic center of inversion, is coordinated by six oxygen atoms in a slightly distorted octahedral geometry. acs.org Four of these oxygen atoms come from two O,O′ chelating ligands, and the coordination sphere is completed by two apical methanol (B129727) molecules. acs.org

In a series of silver(I) complexes, the deprotonated pyrazolyl moiety of a ligand is bridged by the benzoate, leading to the formation of hexanuclear [Ag6(HacacPz)6] molecules. acs.org

These examples demonstrate the rich structural chemistry of this compound, which can act as a terminal ligand, a bridging ligand, or a counter-ion, leading to a wide array of supramolecular architectures.

Table 1: Crystallographic Data for Methyl this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z | 4 |

Analysis of Intermolecular Interactions and Packing Motifs

The solid-state architecture of this compound and its derivatives is governed by a network of intermolecular interactions, which dictates the molecular packing. In the crystal structure of methyl this compound, the molecules are arranged in layers parallel to the crystallographic solubilityofthings.com plane. iucr.org Within these layers, molecules are linked into strands through C—H⋯O=C hydrogen bonds, with a methyl hydrogen atom acting as the donor to the carbonyl oxygen. nih.goviucr.org The distance for this H⋯O interaction is reported as 2.57 Å. nih.goviucr.org

Furthermore, the linkage between adjacent layers is established through C—H⋯π interactions, involving a hydrogen atom from the methyl ester unit and the aromatic ring of a neighboring molecule, with a H⋯Cg distance of 2.77 Å. nih.goviucr.org This layered arrangement is a key feature of the packing. researchgate.netiucr.orgresearchgate.netiucr.org

In coordination complexes, the nature of intermolecular interactions becomes more complex. For example, in a palladium(II) complex with a this compound counter-ion, N—H⋯O hydrogen bonds connect the cationic complex and the anion. nih.gov The packing diagram of this compound reveals that the flat cationic complexes form stacks, and the shortest Pd···Pd separation is 4.4819 (7) Å. nih.gov The hydrogen bonding motifs observed include C₂²(8) in one direction and C₂¹(4) in another. nih.gov

In other instances, such as in certain organotin(IV) complexes, the carboxylate groups can bridge asymmetrically between adjacent metal centers, leading to the formation of polymeric zigzag chains. nih.gov The analysis of molecular packing in various 1,3,5-trisubstituted benzene derivatives, including a this compound compound, highlights the role of different substituents in directing the supramolecular assembly. nih.gov While methyl this compound forms layers through C—H⋯O and C—H⋯π interactions, other derivatives with different functional groups can form more complex three-dimensional networks involving a variety of hydrogen bonds. nih.gov

The study of intermolecular interactions is crucial for understanding the structure-property relationships in these materials, as these non-covalent forces influence properties such as solubility and thermal stability. upi.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of this compound and its related compounds. arcadiascience.comscielo.br These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes. arcadiascience.com

FT-IR spectra of benzoate derivatives are characterized by specific absorption bands that confirm the presence of key functional groups. researchgate.net For instance, the FT-IR spectrum of benzyl (B1604629) this compound has been reported, which would exhibit characteristic absorptions for the carbonyl group (C=O) of the ester, the C-O single bonds, and the aromatic C-H and C=C bonds of the benzene ring. researchgate.net The analysis of FT-IR spectra is a fundamental step in the characterization of newly synthesized this compound esters and coordination complexes. nih.govresearchgate.net

Raman spectroscopy offers complementary information to FT-IR. scielo.brchemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of methyl this compound is available and can be used to identify the vibrational modes of the molecule. nih.gov For ethyl this compound, both FT-IR and FT-Raman spectra have been documented, allowing for a comprehensive vibrational analysis. nottingham.ac.uk

In the context of coordination complexes, vibrational spectroscopy can be used to probe the coordination mode of the this compound ligand. Changes in the vibrational frequencies of the carboxylate group upon coordination to a metal center can indicate whether the coordination is monodentate, bidentate chelating, or bridging.

The combination of FT-IR and Raman spectroscopy is a powerful tool for the structural elucidation of this compound containing compounds, providing a molecular fingerprint that is sensitive to both the chemical composition and the local environment of the functional groups. arcadiascience.comscielo.br

Table 2: Spectroscopic Techniques for this compound Analysis

| Spectroscopic Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of functional groups (e.g., C=O, C-O, C-H), study of hydrogen bonding. |

| Raman Spectroscopy | Complementary vibrational information, particularly for non-polar bonds and symmetric vibrations. |

Circular Dichroism Spectroscopy for Chiral Recognition Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. researchgate.net While this compound itself is not chiral, it is a crucial component in the formation of chiral selectors, particularly in the field of chromatography. Cellulose tris(3,5-dimethylphenylcarbamate) is a well-known chiral stationary phase (CSP) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.netrsc.org

The chiral recognition ability of these polysaccharide-based CSPs is attributed to the formation of a helical secondary structure, which is influenced by the substituents on the phenylcarbamate groups. rsc.org CD spectroscopy can be used to investigate the structure of these cellulose derivatives. researchgate.net For instance, the interaction between different polymer chains in blended CSPs has been studied using CD spectroscopy, revealing information about the durability and working range of the mobile phases. researchgate.net

Furthermore, the successful immobilization of chiral ligands, such as cellulose-2,3-bis(3,5-dimethylphenylcarbamate), onto surfaces like silica-coated magnetic microspheres can be confirmed by CD spectra. This demonstrates the presence of the chiral selector on the support material.

Studies on amylose (B160209) phenylcarbamate derivatives have shown that the introduction of different substituents on the phenyl groups significantly alters their enantioseparation power. rsc.org CD spectroscopy, in conjunction with other techniques like ¹H NMR, has been used to establish correlations between the structure of these derivatives and their chiral recognition capabilities. rsc.org The introduction of both electron-withdrawing and electron-donating groups, as in a 3-chloro-5-methyl disubstituted derivative, can influence the acidity of the N-H groups, which may be important for forming a regular secondary structure and enhancing chiral resolution. rsc.org

In Depth Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethylbenzoate

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 3,5-dimethylbenzoate towards electrophiles and nucleophiles is a cornerstone of its synthetic utility. The ester functional group is a primary site for nucleophilic acyl substitution . In derivatives like tropanyl-3,5-dimethylbenzoate, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The two methyl groups at the 3- and 5-positions exert significant steric hindrance around the carbonyl group, which can influence reaction pathways and selectivity by directing the approach of the incoming nucleophile. google.com This steric effect is a key factor in controlling the outcome of reactions at the ester linkage.

The aromatic ring itself can participate in electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring are crucial in determining the position of substitution. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (relative to the ester). Conversely, the two methyl groups are electron-donating and activating, directing electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the positions ortho and para to the methyl groups are C2, C4, and C6. The ester group at C1 deactivates the entire ring but most strongly at the ortho and para positions. The combined influence of these groups makes the C4 position the most likely site for electrophilic attack, with C2 and C6 being less favored due to greater steric hindrance and deactivation by the adjacent ester group. cymitquimica.com

Furthermore, certain reactions can generate highly reactive intermediates that are susceptible to nucleophilic attack. For instance, photochemical reactions can proceed through carbocationic intermediates which are then captured by solvent molecules or other intramolecular nucleophiles.

Oxidation and Reduction Chemistry of the Ester Moiety and Aromatic Ring

The oxidation and reduction of this compound can be targeted at either the ester group or the aromatic ring, leading to a variety of useful products.

Reduction: The ester functionality is readily reduced by strong reducing agents. A standard method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ether solvent, which converts the ester to the corresponding primary alcohol, (3,5-dimethylphenyl)methanol. davuniversity.orgambeed.com This is a fundamental transformation in organic synthesis.

The aromatic ring can be selectively reduced using dissolving metal reductions, most notably the Birch reduction . Treatment of 3,5-dimethylbenzoic acid with an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol co-solvent leads to the formation of 3,5-dimethyl-2,5-cyclohexadiene-1-carboxylic acid. wikipedia.org This reaction proceeds via a radical anion intermediate and provides a non-conjugated diene, a versatile synthetic intermediate. wikipedia.orgresearchgate.net The electron-donating methyl groups influence the regioselectivity of the reduction. wikipedia.org

Oxidation: While the aromatic ring with its activating methyl groups is relatively stable to oxidation, the methyl groups themselves can be oxidized under harsh conditions. More synthetically relevant are radical-mediated reactions. A notable example is the visible-light-induced synthesis of O-aryl esters, where 3,5-dimethylbenzaldehyde (B1265933) can be converted into a benzoyl radical intermediate. This radical is then trapped by a phenolate (B1203915) to form the corresponding this compound ester. aalto.fi This process involves a formal oxidation at the aldehyde carbon to form the acyl radical, which then engages in the C-O bond formation.

| Reaction Type | Reagents | Target Moiety | Product | Reference |

|---|---|---|---|---|

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ester Carbonyl | (3,5-Dimethylphenyl)methanol | davuniversity.orgambeed.com |

| Birch Reduction | Li or Na, liquid NH₃, Alcohol | Aromatic Ring | 3,5-Dimethyl-2,5-cyclohexadiene-1-carboxylic acid |

Photochemical Transformations and Photo-induced Reactions

This compound has found significant application in the field of photochemistry, particularly as a leaving group in "photocaged" compounds. Photocages are molecules where a biologically active species is masked by a photolabile protecting group (PPG); the active species can be released with spatiotemporal control upon irradiation with light. dicp.ac.cnrsc.org

The this compound moiety has been successfully used as the "caged" group in various photocage scaffolds, such as those based on coumarin (B35378) and benzothiazolium. dicp.ac.cnrsc.org In these systems, the this compound is attached to a photochemically active core via a benzylic C-O bond. Upon absorption of light of a suitable wavelength (often in the visible or near-infrared range), the photocage undergoes photoheterolytic cleavage of this C-O bond. orgsyn.org This process releases the 3,5-dimethylbenzoic acid and a reactive coumarinylmethyl cation or a related intermediate. orgsyn.org

The efficiency of these photorelease reactions is a critical parameter. Studies on green-light activatable coumarin photocages have quantified the photochemical quantum yields (Φ), which represent the efficiency of converting absorbed photons into a specific chemical event (in this case, uncaging). orgsyn.org

| Photocage Compound | Activation Wavelength Range | Photochemical Quantum Yield (Φ) in water | Two-Photon Cross Section (GM) |

|---|---|---|---|

| Pyridinium-Coumarin-Dimethylbenzoate (1) | >500 nm (Green Light) | 0.88% | 70 |

| Benzothiazolium-Coumarin-Dimethylbenzoate (2) | >500 nm (Green Light) | 1.09% | 291 |

Beyond its role as a leaving group, this compound can also be the product of photo-induced reactions. A transition-metal- and photocatalyst-free synthesis of O-aryl esters has been developed using visible light. aalto.fi In this method, a phenolate acts as both a substrate and a photosensitizer, initiating a radical chain reaction that couples aldehydes with phenols. For example, 4-cyanophenol can be coupled with 3,5-dimethylbenzaldehyde under visible light to produce 4-cyanophenyl this compound in good yield. aalto.fi

Kinetic and Thermodynamic Parameters of this compound Reactions

Understanding the kinetic and thermodynamic parameters associated with reactions of this compound is essential for predicting its reactivity and optimizing reaction conditions.

Thermodynamic Parameters: A key thermodynamic value is the gas-phase basicity, which reflects the intrinsic stability of the anion. Collision-induced dissociation (CID) experiments combined with mass spectrometry have been used to determine the gas-phase basicity of the this compound anion ([3,5-diMeBA]⁻). This value provides insight into the stability of the anion when it acts as a leaving group or participates in acid-base equilibria in the absence of solvent effects. researchgate.net The gas-phase basicity of [3,5-diMeBA]⁻ is higher than that of unsubstituted benzoate (B1203000), reflecting the electron-donating nature of the two methyl groups which stabilize the conjugate acid. researchgate.net

| Benzoate Anion | Gas-Phase Basicity (–ΔG⁰, kcal mol⁻¹) |

|---|---|

| This compound | 333.8 |

| 3-methylbenzoate | 333.4 |

| benzoate | 333.1 |

| 3-hydroxybenzoate | 331.6 |

Kinetic Parameters: The kinetics of reactions involving this compound are influenced by both electronic and steric factors. For the acid-catalyzed hydrolysis of benzoate esters, two primary mechanisms are possible: the bimolecular A-2 mechanism, which involves a water molecule in the rate-determining step, and the unimolecular A-1 mechanism, which proceeds through a stable acylium ion intermediate. open.ac.uk For esters like methyl 2,6-dimethylbenzoate, severe steric hindrance from the ortho-methyl groups forces the reaction to proceed through an A-1 mechanism over a wide range of acid concentrations. open.ac.uk While methyl this compound lacks this ortho-steric hindrance, the electronic effects of the methyl groups still influence the reaction rate compared to unsubstituted methyl benzoate. The photochemical quantum yield (Φ), discussed in the previous section, is a critical kinetic parameter for photoreactions, quantifying their efficiency. orgsyn.org

Investigation of Catalytic Activation Mechanisms

Catalysis provides powerful methods for activating this compound or its precursors, enabling efficient and selective transformations.

Organocatalysis: Chiral phosphoric acids have been employed as organocatalysts in reactions forming this compound esters. In one novel catalytic cycle, the phosphoric acid catalyst primarily activates the nucleophile rather than the electrophile. uni-koeln.de This self-assembly organocatalysis has been used for nucleophilic addition reactions of carboxylic acids, including the synthesis of (S,S)-2-hydroxycyclohexyl this compound. uni-koeln.de Thiourea-based organocatalysts have also been developed, starting from precursors like methyl this compound, for use in asymmetric synthesis. aalto.fi

Lewis Acid Catalysis: Lewis acids are effective catalysts for reactions involving this compound. For instance, zinc chloride (ZnCl₂) has been used as a catalyst in the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and ethyl propiolate, followed by an aromatization step to produce ethyl 2-hydroxy-3,5-dimethylbenzoate. google.com The Lewis acid is crucial for promoting the aromatization step and controlling the reaction's selectivity. google.com Scandium triflate has also been shown to catalyze similar transformations. google.com

Transition-Metal Catalysis: While not always directly involving the this compound moiety as a reactant, transition-metal catalysis is instrumental in synthesizing complex molecules containing this unit. For example, nickel-catalyzed reactions have been developed for the assembly of axially chiral alkenes, using methyl 2-bromo-3,5-dimethylbenzoate as a substrate. researchgate.net These reactions proceed with high yield and enantioselectivity, demonstrating the power of transition metals to activate C-Br bonds for cross-coupling. researchgate.net

Theoretical and Computational Studies on 3,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory is based on using the spatially dependent electron density as the fundamental variable, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com While DFT has been popular in solid-state physics for decades, refinements in modeling exchange and correlation interactions have made it a staple in quantum chemistry since the 1990s. wikipedia.org

For benzoate (B1203000) derivatives, DFT calculations are employed to understand their electronic properties. For instance, studies on related molecules like 3,5-Dimethylanisole have used DFT methods (specifically B3LYP with basis sets like 6-31+G(d,p)) to optimize molecular structures and analyze electronic characteristics. researchgate.net Such analyses typically involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap often indicating higher reactivity. researchgate.net Other electronic properties derived from these calculations include ionization potential, electron affinity, and chemical potential. researchgate.net

In a study of α-cyclodextrin complexes with various benzoate derivatives, including 3,5-dimethylbenzoate, DFT calculations at the M06-L/6-31+G(d,p) level of theory were used to refine molecular geometries and understand host-guest interactions in the gas phase. acs.org These quantum-chemical calculations are vital for deriving details about structure and dissociation energies, which clarifies the fundamental interactions involved. acs.org

| Calculated Electronic Property | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | The energy released when an electron is added to a molecule. |

| Chemical Potential | A measure of the escaping tendency of electrons from a stable system. |

This table represents typical electronic properties calculated using DFT for aromatic compounds. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. valencelabs.com The method relies on classical mechanics, where the trajectory of particles is determined by numerically solving Newton's equations of motion. valencelabs.comuni-koeln.de MD simulations are powerful for studying how molecular systems evolve, providing insights into processes like protein folding or the interaction of a molecule with a solvent or membrane. valencelabs.commdpi.com

While specific MD simulation studies focusing solely on this compound in various environments are not extensively documented in publicly available literature, the methodology is well-suited for such investigations. An MD simulation of this compound would involve defining a force field—a set of parameters that describes the potential energy of the particle system. This would allow for the simulation of its behavior in different solvents (e.g., water, organic solvents) or at interfaces.

Potential applications of MD simulations for this compound include:

Solvation Dynamics: Understanding how solvent molecules arrange around the benzoate group and the dimethyl-substituted phenyl ring.

Interaction with Biomolecules: Simulating the binding of this compound to proteins or other biological targets to understand interaction modes and energies.

Membrane Permeation: Assessing the ability of the molecule to cross lipid bilayers, a key factor in the study of drug delivery and bioavailability. mdpi.com

Aggregation Behavior: Simulating how multiple this compound molecules interact with each other in solution to predict potential self-assembly or aggregation.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. The steric bulk of the two methyl groups on the phenyl ring of this compound plays a crucial role in defining its conformational preferences and influencing its interactions.

In a biradical compound containing a {2,2,6,6-tetramethylpiperidin-N-oxyl-4-yl)-3,5-dimethylbenzoate-4-yl}terephthalate structure, the this compound group was a critical design feature. rsc.org The steric hindrance from its methyl substituents forces the benzoate group to be orthogonal to the adjacent terephthalate (B1205515) group, which in turn dictates the orientation of the terminal radical groups. rsc.org This demonstrates how the substitution pattern directly controls the three-dimensional structure.

The conformation of esters like tropanyl-3,5-dimethylbenzoate is also noted for its unique steric configuration, which influences the molecule's reactivity and allows for selective chemical reactions. scbt.com X-ray crystallography of methyl this compound provides definitive conformational data in the solid state. researchgate.net The analysis revealed a structure where molecules are organized into strands through C—H⋯O=C interactions. researchgate.net

| Parameter | Methyl this compound | Reference |

| Chemical Formula | C₁₀H₁₂O₂ | researchgate.net |

| System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Key Feature | Molecules form strands via C—H⋯O=C bonds, which are further arranged into layers. | researchgate.net |

This table summarizes crystallographic data for methyl this compound, providing insight into its solid-state conformation.

Quantum Chemical Characterization of Reaction Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by characterizing the structures and energies of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of this state, known as the activation energy, determines the rate of the reaction.

While specific studies detailing the transition states for reactions of this compound are not prominent in the literature, the methods are widely applied to similar processes. For example, quantum chemistry has been used to model the transition states in the anaerobic biodegradation of hydrocarbons, where a key step is the addition of the hydrocarbon radical to fumarate. shareok.org Such models provide information on reaction likelihood and preferred pathways. shareok.org

For this compound, this approach could be used to investigate reactions such as:

Ester Hydrolysis: Characterizing the transition state for the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon.

Esterification: Modeling the transition state for the reaction between 3,5-dimethylbenzoic acid and an alcohol.

Electrophilic Aromatic Substitution: Calculating the energies of the sigma complexes (arenium ion intermediates) formed during the substitution on the aromatic ring.

These calculations help predict reaction kinetics and understand how the electronic and steric effects of the methyl and carboxylate groups influence reactivity.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are frequently used to predict spectroscopic properties (e.g., IR, Raman, UV-Vis) and to analyze the nature and strength of intermolecular interactions.

In studies of complex systems, spectroscopic signatures can be very sensitive to the molecular environment. For instance, in diradicals, the stability of radical states and their spectroscopic signals are highly dependent on their surroundings. acs.org Similarly, theoretical studies on coordination polymers have shown that intermolecular interactions, such as those between pyrene (B120774) moieties and molybdenum clusters, can lead to energy transfer mechanisms that affect photoluminescent properties. acs.org

For this compound, theoretical approaches could predict:

Vibrational Spectra (IR/Raman): DFT calculations can predict the frequencies and intensities of vibrational modes, aiding in the interpretation of experimental spectra. researchgate.net

NMR Spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated to help assign peaks in experimental NMR spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, corresponding to absorption bands in UV-Vis spectra.

Intermolecular Interaction Energies: Methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D) can be used to calculate the precise energy and nature of non-covalent interactions with other molecules.

Applications of 3,5 Dimethylbenzoate in Advanced Materials Science

Polymer and Copolymer Synthesis Incorporating 3,5-Dimethylbenzoate Units

The this compound group is utilized in polymer chemistry to impart specific structural and functional properties to the resulting macromolecules. It can be introduced as a monomer or as a pendant group on a polymer backbone.

The design of monomers containing the this compound structure allows for precise control over the properties of the final polymer. A key example is the use of methyl this compound as a precursor for the synthesis of methyl-3,5-divinylbenzoate. jhuapl.edusigmaaldrich.com This divinyl monomer is designed to enhance the structural integrity of polymer networks by providing two points of connection for cross-linking. jhuapl.edu This greater connectivity within the polymer matrix creates more robust materials. Furthermore, the esterified nature of this monomer was chosen to eliminate the pH dependence associated with the vinylbenzoic acid carboxyl group, ensuring stable material performance across different chemical environments. jhuapl.edu

Another significant application is in the design of complex molecular structures for quantum computing. A specific biradical molecule, designed to function as a two-qubit system, incorporates a this compound-4-yl group within its linker. rsc.orgriken.jp The introduction of the two methyl groups on the phenyl ring is a critical design choice, as their steric bulk forces a large angle between the planes of adjacent aromatic rings. riken.jp This engineered orthogonality is a tailored property essential for enabling controlled-NOT (CNOT) gate operations. rsc.orgriken.jpacs.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Ligands

This compound acts as a versatile ligand in the construction of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). wikipedia.orgsigmaaldrich.com These materials are crystalline structures composed of metal ions or clusters linked by organic ligands, often exhibiting high porosity and thermal stability. nih.govprometheanparticles.co.uk

Research has demonstrated the formation of various coordination polymers using this compound as the primary or co-ligand. In one study, silver(I) was reacted with 3,5-dimethylbenzoic acid to produce silver this compound monohydrate. researchgate.net This compound features discrete, carboxylato-bridged dinuclear silver molecules with a short silver-to-silver distance. researchgate.net This silver benzoate (B1203000) was then used as a precursor to synthesize one-dimensional cationic chain polymers with trans-1,2-diaminocyclohexane as a bridging ligand. researchgate.net

In another example, a two-dimensional manganese coordination polymer was constructed using this compound and 4,4′-bipyridine as ligands. researchgate.net In this structure, the manganese(II) ion is coordinated by four oxygen atoms from four different dimethylbenzoate ligands and two nitrogen atoms from two bipyridine ligands, creating a layered network. researchgate.net

The table below summarizes key examples of coordination polymers incorporating the this compound ligand.

| Metal Ion | Co-ligand | Compound Name/Formula | Structural Features |

| Silver (Ag⁺) | trans-1,2-diaminocyclohexane | Silver this compound monohydrate based polymer | Carboxylato-bridged dinuclear molecules forming 1D cationic chains. researchgate.net |

| Manganese (Mn²⁺) | 4,4′-Bipyridine | [Mn(C₉H₉O₂)₂(C₁₀H₈N₂)ₙ] | Two-dimensional layered coordination polymer. researchgate.net |

Engineering of Chiral Stationary Phases (CSPs) for Enantioseparation

The separation of enantiomers, which are non-superimposable mirror-image molecules, is critical in the pharmaceutical and chemical industries. This compound derivatives have been instrumental in the engineering of Chiral Stationary Phases (CSPs) for use in high-performance liquid chromatography (HPLC).

Polysaccharides like cellulose (B213188) and amylose (B160209) provide a chiral backbone that, when derivatized, can create highly effective CSPs. The derivatization of cellulose with 3,5-dimethylbenzoyl chloride yields cellulose tris(this compound). researchgate.netresearchgate.netglobalauthorid.com When this polymer is coated onto a silica (B1680970) gel support, it forms a powerful CSP capable of separating a wide variety of chiral analytes. researchgate.net The chiral recognition ability of these polysaccharide-based CSPs is largely dependent on the structure of the derivative. The 3,5-dimethylphenyl groups create well-defined chiral cavities or grooves, and their interaction with analyte molecules through forces like hydrogen bonds, π-π stacking, and steric hindrance leads to the separation of enantiomers. mdpi.com

While much of the commercial success in this area has been with the related cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives, the fundamental principle of using the bulky and rigid 3,5-dimethylphenyl group to create an effective chiral environment is the same. mdpi.comnih.govymcamerica.com Studies on cellulose tris(this compound) confirm its effectiveness as a CSP, demonstrating the utility of the benzoate linkage in this application. researchgate.net

The table below details examples of polysaccharide derivatives used in chiral chromatography.

| Polysaccharide | Derivative | Application |

| Cellulose | Cellulose tris(this compound) | Coated on silica gel to create a Chiral Stationary Phase (CSP) for HPLC enantioseparation. researchgate.netresearchgate.net |

| Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | A widely used and powerful commercial CSP (e.g., Chiralpak AD) for HPLC and SFC. ymcamerica.com |

| Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | A CSP studied for the enantioseparation of various drugs. mdpi.comnih.gov |

Integration into Functional Materials: Liquid Crystals and Organic Semiconductors

The distinct molecular shape and electronic properties of this compound derivatives make them suitable building blocks for other functional materials. This includes their use in the fields of liquid crystals and organic semiconductors.

Ethyl this compound is specifically cataloged as a building block for liquid crystal (LC) materials. ambeed.com The rigid core and specific aspect ratio of such molecules can influence the formation and stability of various mesophases, which are characteristic of liquid crystals.

In the area of organic electronics, derivatives of this compound have shown potential. For instance, a lead(II) complex formed with methyl-3,5-divinylbenzoate (synthesized from methyl this compound) was found to be luminescent. jhuapl.edu This property suggests that materials incorporating this unit could be developed for applications in optical sensors or organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through molecular design is a hallmark of organic semiconductor research. researchgate.net

Molecular Design for Electron Spin Qubits and Quantum Gating

One of the most advanced applications of this compound is in the field of quantum information science. The precise molecular design of spin-bearing molecules is essential for creating qubits, the fundamental units of quantum computers. osti.govresearchgate.net

A landmark achievement in this area is the design and synthesis of a specific biradical molecule, {2,2,6,6-tetramethylpiperidin-N-oxyl-4-yl)-3,5-dimethylbenzoate-4-yl}terephthalate, which has been shown to function as a two-qubit system capable of performing quantum gate operations. rsc.orgriken.jp The this compound-4-yl group is a crucial component of the linker connecting the two nitroxyl (B88944) radical spin centers. rsc.org The steric hindrance from the two methyl groups forces the plane of the dimethylbenzoate ring to be orthogonal to the adjacent terephthalate (B1205515) ring. rsc.org This rigid, well-defined three-dimensional structure is not accidental but a deliberate design feature that helps to control the distance and relative orientation of the two electron spins, which is necessary for implementing quantum logic gates like the CNOT gate. riken.jpacs.org

This molecular system represents a significant step forward in the bottom-up chemical approach to building scalable quantum computing hardware. acs.org

Supramolecular Architectures and Self-Assembly Processes

The synthesis of porphyrin nanorings, which mimic the structure of natural light-harvesting complexes, is a significant achievement in materials science. nih.govdiamond.ac.uknih.gov These large, π-conjugated macrocycles are of interest for their unique photophysical properties and potential applications in molecular electronics. researchgate.netresearchgate.netresearchgate.net In the creation of complex, concentric "Russian Doll" porphyrin nanorings, this compound serves as an essential capping ligand. nih.govacs.org

In a notable example, a six-porphyrin nanoring containing aluminum(III) metal centers, denoted as T6·c-P6·(Ar′CO₂)₆, was synthesized. nih.govacs.org The this compound ligand (Ar′CO₂) was specifically chosen to cap the aluminum centers. This was a crucial step to prevent the formation of insoluble materials that would otherwise result from the polymerization of the hydroxo-derivative (c-P6·(OH)₆) through the formation of Al–O–Al linkages. nih.govacs.org The inner aluminum-containing nanoring selectively binds carboxylate ligands like this compound, while an outer, larger zinc-porphyrin nanoring coordinates with nitrogen-containing ligands. nih.govacs.org This selective, multi-component self-assembly process, driven by complementary metal-ligand interactions, allows for the construction of highly organized, ring-in-ring structures. nih.gov The this compound ligand is therefore integral to the stability and successful isolation of the functional inner nanoring component. nih.govacs.org

Table 1: Components of the "Russian Doll" Porphyrin Nanoring Assembly

| Component Role | Chemical Description | Specific Moiety/Compound | Purpose in the Assembly |

| Inner Nanoring Core | Six-porphyrin ring with aluminum(III) centers | c-P6 | Forms the inner ring of the concentric structure. |

| Capping Ligand | Carboxylate ligand | This compound | Binds to Al(III) centers, preventing polymerization and ensuring solubility. nih.govacs.org |

| Outer Nanoring Core | Twelve-porphyrin ring with zinc(II) centers | c-P12 | Forms the outer ring that encapsulates the inner ring. nih.gov |

| Bridging Ligand | Y-shaped molecule with imidazole (B134444) and carboxylate groups | Ligand L1 | Connects the inner and outer rings through metal-ligand coordination. nih.gov |

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties, a process heavily reliant on the control of intermolecular, non-covalent interactions. idsi.mdiucr.org The crystal structure of methyl this compound has been determined through single-crystal X-ray analysis, revealing how its molecular structure dictates its packing in the solid state. iucr.orgresearchgate.netiucr.orgnih.gov

The analysis shows that in the crystal lattice, molecules of methyl this compound are organized into one-dimensional strands. iucr.orgiucr.orgnih.gov This specific arrangement is directed by C—H⋯O=C hydrogen bonds, where a hydrogen atom from a methyl group acts as the donor to the carbonyl oxygen of an adjacent molecule. iucr.orgnih.gov These strands are subsequently arranged into layers, demonstrating a hierarchical supramolecular assembly. iucr.orgiucr.orgnih.gov The study of such interactions is fundamental for understanding how simple organic molecules can serve as building blocks for more complex, functional crystalline materials. iucr.org

Table 2: Crystallographic Data for Methyl this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Supramolecular Interaction | C—H⋯O=C hydrogen bonds |

| Resulting Arrangement | Molecules linked in strands, which form layers. iucr.orgiucr.orgnih.gov |

| Data sourced from Ebersbach et al. (2022). researchgate.netiucr.org |

Strategic Role of 3,5 Dimethylbenzoate in Complex Organic Synthesis

Building Block Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. prepchem.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple precursors. beilstein-journals.org Well-known examples include the Ugi and Passerini reactions, which are instrumental in creating peptide-like structures and other scaffolds for drug discovery. wikipedia.orgwikipedia.orgslideshare.netchemistnotes.com

While 3,5-dimethylbenzoic acid or its derivatives are not commonly cited as principal components in classic one-pot MCRs in available literature, the corresponding acyl chloride, 3,5-dimethylbenzoyl chloride, serves as a key reagent in the sequential, diversity-oriented synthesis of complex molecules. A notable example is in the synthesis of novel peptoid-based hydroxamic acids, which are investigated as potential inhibitors of histone deacetylases (HDACs). nih.gov In a submonomer synthetic pathway, an amine-containing precursor is acylated with 3,5-dimethylbenzoyl chloride. nih.gov This step, while part of a multi-step process rather than a true MCR, is crucial for installing the 3,5-dimethylbenzoyl cap, a key structural feature of the final bioactive compounds. nih.gov This approach highlights the utility of the 3,5-dimethylbenzoate unit in building complex molecular architectures, even when applied in a stepwise fashion that mimics the structural diversity achievable through MCRs. nih.gov

Stereoselective and Enantioselective Synthesis Utilizing this compound Derivatives

The this compound framework is integral to several advanced stereoselective and enantioselective syntheses, where its structure contributes to the formation of specific stereoisomers.

One significant application is in the nickel-catalyzed enantioselective synthesis of axially chiral alkenes. In this process, derivatives such as methyl 2-bromo-3,5-dimethylbenzoate are used as substrates. nih.gov The reaction proceeds with high enantioselectivity, demonstrating the utility of the substituted benzoate (B1203000) in creating sterically hindered and chirally defined structures. nih.gov

Another key area is the stereoselective synthesis of precursors for bioactive peptides. For instance, the synthesis of (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid, or (2S)-Mdcp, utilizes this compound derivatives as crucial intermediates. patsnap.com The synthesis starts from 3,5-dimethyl-4-nitrobenzoic acid and proceeds through intermediates like ethyl 4-amino-3,5-dimethyl benzoate and benzyl (B1604629) 4-iodo-3,5-dimethyl benzoate to stereoselectively build the desired chiral center. patsnap.com

Furthermore, the this compound group has been incorporated into products through stereoselective reactions. A ruthenium-catalyzed addition of 3,5-dimethylbenzoic acid to trifluoromethylated alkynes yields (E)-enol esters with high stereoselectivity. This method provides a direct route to trifluoromethyl-substituted alkenes with a defined (E)-geometry, such as (E)-3,3,3-Trifluoro-1-(4-fluorophenyl)prop-1-enyl this compound.

The following table summarizes key research findings in this area:

Table 1: Examples of this compound Derivatives in Stereoselective Synthesis

| Derivative | Synthetic Method | Product Type | Key Finding | Reference(s) |

| Methyl 2-bromo-3,5-dimethylbenzoate | Nickel-catalyzed asymmetric borylalkylation | Axially chiral alkenes | Achieved excellent yields and high enantioselectivities for the target chiral products. | , nih.gov |

| Ethyl 4-amino-3,5-dimethyl benzoate | Multi-step stereoselective synthesis | Chiral amino acid derivative ((2S)-Mdcp) | Served as a key intermediate in the construction of a non-proteinogenic amino acid used in opioid peptide antagonists. | patsnap.com |

| 3,5-Dimethylbenzoic acid | Ruthenium-catalyzed hydroacyloxylation | (E)-Enol esters | The reaction proceeded with high regio- and stereoselectivity to form the (E)-isomer exclusively. |

Protecting Group Strategies in Multi-Step Organic Transformations

In multi-step organic synthesis, protecting groups are reversibly attached to functional groups to prevent them from reacting under specific conditions. organic-chemistry.org The benzoyl group (Bz) is a common protecting group for alcohols, typically removed by acidic or basic hydrolysis. chemistnotes.com

While the 3,5-dimethylbenzoyl group is not widely documented as a standard protecting group, its chemical properties suggest it could function in this capacity. The stability of ester groups to enzymatic cleavage is influenced by steric hindrance around the carbonyl group. researchgate.net For example, ortho-substituted benzoates (e.g., 2,6-dimethylbenzoate) are highly resistant to hydrolysis by esterases. researchgate.net Conversely, the this compound ester, lacking this ortho-steric hindrance, would be expected to have hydrolytic stability more comparable to the simple benzoyl ester, making it cleavable under standard chemical conditions.

In one reported synthesis, a this compound ester was shown to be susceptible to cleavage induced by UV light, indicating a potential photolabile application, although this was observed in a specific heterocyclic system. vulcanchem.com In another complex synthesis, 3,5-dimethylbenzoyl chloride is used to acylate a nitrogen atom, but the resulting amide remains in the final molecule rather than acting as a temporary protecting group. nih.gov Therefore, while the 3,5-dimethylbenzoyl group possesses the necessary chemical characteristics—namely, the ability to form a stable ester that can be cleaved when desired—its application specifically as a temporary protecting group in multi-step transformations is not a prominent feature in the reviewed scientific literature.

Fine Chemical Synthesis and Intermediate Production

A primary strategic role of this compound and its parent acid is as a key intermediate in the synthesis of fine chemicals, particularly agricultural products. innospk.comguidechem.com 3,5-Dimethylbenzoic acid is a critical building block for a class of modern insecticides known as dibenzoylhydrazines, which act as nonsteroidal ecdysone (B1671078) agonists. innospk.comnih.gov These insecticides induce premature and lethal molting in pest insects, especially from the order Lepidoptera. innospk.comcabidigitallibrary.org